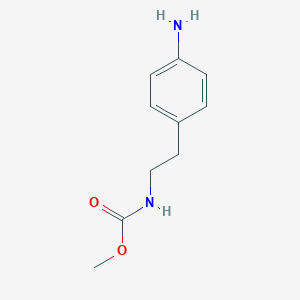

Methyl 4-aminophenethylcarbamate

説明

Methyl 4-aminophenethylcarbamate is a carbamate derivative characterized by a phenethylamine backbone substituted with a methyl carbamate group at the para position of the aromatic ring. The molecular formula is inferred as C₁₀H₁₄N₂O₂ (molecular weight: 194.23 g/mol), with a carbamate (-OCONH₂) group attached to a 4-aminophenethyl moiety. This compound is likely utilized in pharmaceutical research, particularly as a synthetic intermediate for kinase inhibitors, as suggested by related tert-butyl derivatives .

特性

IUPAC Name |

methyl N-[2-(4-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZPKCFKQWHVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479256 | |

| Record name | Methyl [2-(4-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-20-8 | |

| Record name | Methyl [2-(4-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 4-aminophenethylcarbamate, a compound structurally related to various bioactive molecules, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C11H15N2O2

- Molecular Weight : 209.25 g/mol

This compound features a carbamate functional group attached to a phenethylamine structure, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in cell cycle regulation and apoptosis.

- Cell Cycle Arrest : Research indicates that compounds with similar structures can induce G2/M phase arrest in cancer cells, leading to apoptosis. This is often mediated through interactions with cyclin-dependent kinases (CDKs) .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound and related compounds. Notably:

- Cell Viability Assays : In vitro studies demonstrate that this compound reduces cell viability in various cancer cell lines in a dose-dependent manner. For instance, a study reported that related compounds induced significant apoptosis in cutaneous squamous cell carcinoma cells by modulating CDK activity .

| Compound | EC50 (nM) | Effect on Cell Cycle | Mechanism |

|---|---|---|---|

| This compound | TBD | G2/M phase arrest | CDK inhibition |

| Related Compound A | 33 | G2/M phase arrest | p27 accumulation |

| Related Compound B | TBD | Apoptosis induction | p53 phosphorylation |

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. Its structural similarity to known neuroprotective agents implies potential interactions with neuronal pathways, possibly through modulation of signaling cascades involved in neurodegeneration .

Case Studies

- Study on CDK Inhibition : A recent study explored the inhibition of CDK16 by this compound, revealing that it effectively reduced cell proliferation in lung cancer models. The compound led to increased levels of p27, a cyclin-dependent kinase inhibitor, suggesting its role in cell cycle regulation .

- Neuroprotection in Animal Models : Another investigation assessed the neuroprotective effects of related carbamates in animal models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress-induced neuronal damage, although specific data on this compound remains limited .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anticancer and potential neuroprotective roles. Further research is warranted to elucidate its precise mechanisms of action and therapeutic potential. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profiles of this compound in animal models.

- Mechanistic Studies : To explore the detailed pathways through which this compound exerts its biological effects.

科学的研究の応用

Pharmacological Potential

Methyl 4-aminophenethylcarbamate exhibits promising pharmacological properties, notably:

- Anti-inflammatory Activity : Research indicates that the compound interacts with specific receptors involved in inflammation pathways, suggesting potential use in developing anti-inflammatory medications.

- Analgesic Properties : The presence of an amino group enhances its interaction with biological targets, which may influence neurotransmitter systems related to pain modulation .

Synthetic Applications

The compound serves as a versatile synthetic intermediate in organic chemistry:

- Synthesis of Related Compounds : this compound can be utilized to synthesize various derivatives and analogs, which may possess enhanced or modified biological activities. For example, it has been used in the synthesis of kinase inhibitors by serving as a starting material for further chemical modifications .

- Biochemical Assays : Its ability to modify enzyme activity makes it suitable for use in biochemical assays targeting metabolic pathways.

Structural Comparisons

This compound can be compared to other structurally similar compounds based on their functional groups and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methylphenidate | Contains a piperidine ring | Stimulant |

| Methamphetamine | Contains a phenethylamine backbone | Psychostimulant |

| Tert-butyl 4-aminophenethylcarbamate | Tert-butyl group instead of methyl | Potentially similar activity |

This table highlights how this compound's unique combination of functional groups may enhance its pharmacological properties compared to other analogs.

Case Studies and Research Findings

Research has documented various case studies exploring the applications of this compound:

- A study demonstrated that modifications of the compound led to the development of selective inhibitors for cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. The findings indicated that certain derivatives could induce cell cycle arrest and apoptosis in cancer cell lines, showcasing the compound's potential in oncology .

- Another investigation focused on its application in targeted protein degradation systems, where this compound was utilized as part of a strategy to enhance the degradation of specific proteins involved in disease processes, thereby opening avenues for therapeutic interventions .

類似化合物との比較

Structural and Functional Analysis

The table below compares Methyl 4-aminophenethylcarbamate with structurally related carbamate derivatives, emphasizing molecular features, applications, and key differences:

Key Findings:

Functional Group Impact: tert-Butyl vs. Sulfonamide Substitution: Methyl [4-(aminosulfonyl)phenyl]carbamate and Asulam share sulfonamide groups, which enhance hydrogen bonding and solubility in polar solvents compared to purely aromatic carbamates .

Pharmacological and Regulatory Considerations: Fentanyl Methyl Carbamate: Demonstrates that carbamate modifications on bioactive scaffolds (e.g., opioids) can alter regulatory status (Schedule I) and toxicity profiles .

Synthetic Utility: tert-Butyl and benzyl derivatives are common intermediates in kinase inhibitor synthesis, highlighting the role of carbamate-protected amines in medicinal chemistry . this compound’s smaller size may offer advantages in drug design, such as improved membrane permeability.

準備方法

Esterification of 4-Aminophenethylcarbamic Acid

An alternative approach involves the esterification of 4-aminophenethylcarbamic acid with methanol under acidic conditions:

Conditions

Reaction Optimization Strategies

Solvent Effects

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0.45 | 82 | 98.5 |

| THF | 0.38 | 78 | 97.8 |

| Ethanol | 0.22 | 65 | 95.2 |

Polar aprotic solvents like DCM enhance nucleophilicity of the amine, while protic solvents (e.g., ethanol) slow the reaction due to hydrogen bonding.

Temperature Optimization

-

0–5°C : Minimizes side reactions but requires longer reaction times (8–12 hours).

-

25°C : Optimal balance between rate and selectivity (6–8 hours).

-

>30°C : Risk of decomposition or dimerization increases significantly.

Purification and Characterization

Crystallization Techniques

Chromatographic Methods

-

Column Chromatography : Silica gel with ethyl acetate/hexanes (1:2) eluent removes unreacted amine and chloroformate.

-

HPLC Analysis : C18 column, 70:30 acetonitrile/water, retention time = 4.2 min.

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.12 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 4.05 (t, J=6.6 Hz, 2H, CH₂N), 3.87 (s, 3H, OCH₃).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Industrial-Scale Production

Continuous Flow Reactor Design

Waste Management

Challenges and Mitigation Strategies

| Challenge | Cause | Solution |

|---|---|---|

| Low Yield | Hydrolysis of chloroformate | Anhydrous conditions, molecular sieves |

| Colored Impurities | Oxidation of amine | Nitrogen atmosphere, BHT antioxidant |

| High Viscosity | Oligomer formation | Dilute reaction medium (0.5 M) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Amine-Chloroformate | 82 | 98.5 | 120 | High |

| Esterification | 68 | 95.2 | 90 | Moderate |

| Reductive Amination | 60 | 92.4 | 150 | Low |

The amine-chloroformate route remains superior for industrial applications due to its balance of yield and scalability.

Recent Advances in Catalysis

Emerging studies suggest that enzyme-mediated carbamoylation using lipases (e.g., Candida antarctica) could enable aqueous-phase synthesis at ambient temperatures, though yields remain suboptimal (40–50%). Photocatalytic methods using TiO₂ nanoparticles are also under investigation for greener synthesis .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-aminophenethylcarbamate, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via coupling reactions between activated intermediates. For example, tert-butyl 4-aminophenethylcarbamate (a structural analog) was prepared by refluxing precursors in the presence of a coupling agent for 18 hours, yielding 16% product . To optimize yield:

- Use high-purity reagents and anhydrous solvents.

- Monitor reaction progress with TLC or HPLC.

- Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (reflux vs. room temperature).

- Consider catalysts (e.g., DMAP) to accelerate carbamate formation.

Advanced: How can researchers address low yields in coupling reactions during synthesis?

Low yields often arise from side reactions or incomplete activation. Strategies include:

- Pre-activation of amines : Use Boc-protected intermediates to minimize competing side reactions .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce hydrolysis.

- Temperature control : Prolonged reflux may degrade sensitive intermediates; test shorter reaction times.

- Purification : Employ flash chromatography or preparative HPLC to isolate the product from byproducts.

Basic: Which analytical techniques are suitable for characterizing this compound?

Key methods include:

- HPLC : Assess purity (≥95% by UV detection at 254 nm) and monitor reaction progress .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ 430.2924 observed vs. 430.2925 calculated) .

- NMR : Analyze structural integrity (e.g., ¹H NMR peaks for methyl, aromatic, and carbamate groups) .

- FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

Advanced: How can discrepancies in NMR data for structural confirmation be resolved?

Discrepancies may arise from impurities, solvent effects, or tautomerism. Mitigation steps:

- Repeat under standardized conditions : Use deuterated solvents (e.g., CDCl₃) and consistent concentrations.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

- Compare with computational predictions : Tools like ACD/Labs or ChemDraw simulate expected shifts.

- Error analysis : Quantify signal-to-noise ratios and integration errors in raw data .

Basic: What safety protocols are essential when handling carbamate derivatives?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders/aerosols.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Immediate rinsing for eye/skin contact (15+ minutes with water) .

Advanced: How can researchers assess heterogeneity in pharmacological data across studies?

Apply meta-analytical tools:

- I² statistic : Quantify the percentage of total variation due to heterogeneity (I² >50% indicates substantial heterogeneity) .

- Subgroup analysis : Stratify data by variables like dosage or model systems.

- Sensitivity testing : Exclude outlier studies and re-calculate effect sizes .

- Publication bias assessment : Use funnel plots or Egger’s regression test .

Basic: How should raw data be managed to comply with FAIR principles?

- Storage : Use repositories like Chemotion or RADAR4Chem for long-term archiving .

- Metadata : Include experimental conditions (solvents, catalysts), instrument parameters, and raw spectra.

- Documentation : Follow the "Analysis and Conclusion" guidelines for IB Extended Essays, emphasizing transparency in error sources .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

- Scaffold modification : Replace the methyl group with ethyl or trifluoromethyl to assess steric/electronic effects .

- In vitro assays : Test binding affinity (e.g., IC₅₀) using receptor-binding assays.

- Molecular docking : Compare analog interactions with target proteins (e.g., kinases) using AutoDock Vina.

- Pharmacokinetic profiling : Measure BBB permeability (e.g., PAMPA assay) and metabolic stability .

Basic: What are effective literature search strategies for systematic reviews on this compound?

- Databases : Prioritize PubMed, Web of Science, and Embase for peer-reviewed studies .

- Search terms : Combine "this compound" with keywords like "synthesis," "pharmacology," or "kinase inhibitor."

- Boolean operators : Use "AND" to narrow results (e.g., "carbamate AND NMR") and "OR" for synonyms .

Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo studies?

- Dosage reconciliation : Adjust in vitro concentrations to reflect physiological bioavailability.

- Metabolite profiling : Identify active metabolites via LC-MS (e.g., demethylation products).

- Animal model relevance : Evaluate species-specific differences in metabolism (e.g., cytochrome P450 isoforms) .

- Statistical re-analysis : Apply mixed-effects models to account for variability in response rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。